molecular formula C13H14ClNO3 B6314688 Benzyl 3-(chlorocarbonyl)pyrrolidine-1-carboxylate CAS No. 1823237-17-7

Benzyl 3-(chlorocarbonyl)pyrrolidine-1-carboxylate

Cat. No.: B6314688
CAS No.: 1823237-17-7
M. Wt: 267.71 g/mol
InChI Key: PDYMVXRNQWTJHD-UHFFFAOYSA-N
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Description

Benzyl 3-(chlorocarbonyl)pyrrolidine-1-carboxylate (CAS 1823237-17-7) is a chemical reagent of interest in synthetic and medicinal chemistry. It features a pyrrolidine ring, a saturated scaffold that is a privileged structure in pharmaceutical agents, appearing in numerous FDA-approved drugs . The compound's molecular formula is C13H14ClNO3 and it has a molecular weight of 267.71 g/mol . This molecule is structurally characterized by a pyrrolidine ring that is both N-protected by a benzyloxycarbonyl (Cbz) group and functionalized at the 3-position with an acid chloride. The Cbz group, introduced using reagents like benzyl chloroformate, is a well-established protecting group for amines in organic synthesis, particularly in peptide coupling strategies . The presence of the highly reactive acid chloride moiety makes this compound a key electrophilic building block. Its primary research application is as a synthetic intermediate, enabling the facile introduction of the 3-carboxamide-pyrrolidine fragment through reactions with various nucleophiles, such as amines, to form amide bonds. The pyrrolidine ring itself is highly valued in drug discovery for its saturated nature, which allows for a thorough exploration of pharmacophore space and contributes to the stereochemistry and three-dimensional coverage of the molecule . This makes derivatives of this reagent useful scaffolds for constructing compounds for probing biological systems. The Cbz protecting group can be removed under standard conditions, such as catalytic hydrogenation, to reveal the secondary amine . This product is designated for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

benzyl 3-carbonochloridoylpyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO3/c14-12(16)11-6-7-15(8-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDYMVXRNQWTJHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)Cl)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(chlorocarbonyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate group. The general reaction scheme is as follows:

Pyrrolidine+Benzyl chloroformateBenzyl 3-(chlorocarbonyl)pyrrolidine-1-carboxylate\text{Pyrrolidine} + \text{Benzyl chloroformate} \rightarrow \text{this compound} Pyrrolidine+Benzyl chloroformate→Benzyl 3-(chlorocarbonyl)pyrrolidine-1-carboxylate

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and benzyl alcohol.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) to form the corresponding alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF).

Major Products:

Scientific Research Applications

Pharmaceutical Applications

Benzyl 3-(chlorocarbonyl)pyrrolidine-1-carboxylate is primarily utilized as an intermediate in the synthesis of biologically active compounds. Its structural features enable it to participate in various chemical reactions that lead to the formation of pharmacologically relevant molecules.

Key Uses:

  • Synthesis of Bioactive Compounds: The compound serves as a precursor for synthesizing various pharmaceuticals, including analgesics and anti-inflammatory agents. Its chlorocarbonyl group can be replaced or modified to create derivatives with enhanced biological activity.
  • Drug Development: Research indicates potential applications in developing new drugs targeting specific biological pathways due to its ability to form diverse derivatives .

Agrochemical Development

In addition to pharmaceutical applications, this compound is also explored for its role in agrochemicals. The compound's ability to form derivatives makes it a candidate for developing new pesticides and herbicides.

Key Uses:

  • Pesticide Synthesis: The compound can be modified to create agrochemicals that are effective against a range of pests while minimizing environmental impact. Its structural versatility allows for the design of compounds with specific modes of action against target pests.
  • Herbicide Development: Similar to its use in pesticides, the compound's derivatives can potentially serve as herbicides, providing an avenue for agricultural innovation.

Comparative Analysis of Derivatives

The following table summarizes some notable derivatives of this compound along with their characteristics:

Compound NameStructure TypeKey Characteristics
Benzyl pyrrolidine-1-carboxylateEsterLacks chlorination; potential for different reactivity.
Benzyl (2R)-2-(chlorocarbonyl)pyrrolidine-1-carboxylateChlorinated derivativeDifferent stereochemistry; may exhibit unique biological properties.
Benzyl 3-formylpyrrolidine-1-carboxylateAldehyde derivativeDifferent functional group; may show distinct reactivity patterns.

This comparison illustrates the uniqueness of this compound and its potential to lead to diverse derivatives with varied applications and activities.

Mechanism of Action

The mechanism of action of Benzyl 3-(chlorocarbonyl)pyrrolidine-1-carboxylate depends on its specific application. In general, the compound can act as an acylating agent, transferring its chlorocarbonyl group to nucleophilic sites on target molecules. This reactivity is exploited in the synthesis of various derivatives and conjugates. The molecular targets and pathways involved vary based on the specific context of its use .

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural and functional differences between Benzyl 3-(chlorocarbonyl)pyrrolidine-1-carboxylate and its analogs:

Compound Name CAS Number Molecular Formula Functional Groups Purity Applications
This compound Not provided C₁₄H₁₆ClNO₃ Chlorocarbonyl, Cbz N/A Synthetic intermediate
(S)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate HCl 1217619-19-6 C₁₃H₁₉ClN₂O₂ Aminomethyl (-CH₂NH₂), Cbz High purity Pharmaceutical intermediate
Benzyl 3-hydroxypyrrolidine-1-carboxylate 95656-88-5 C₁₂H₁₅NO₃ Hydroxyl (-OH), Cbz N/A Precursor for chiral synthesis
Benzyl 3,3-difluoropyrrolidine-1-carboxylate 163457-22-5 C₁₂H₁₃F₂NO₂ Difluoro (-F₂), Cbz 95% Fluorinated building block
1-Benzylpyrrolidine-3-carboxylic acid HCl 608142-09-2 C₁₂H₁₆ClNO₂ Carboxylic acid (-COOH), Cbz 95%+ Pharmaceutical intermediate
Key Observations:

Reactivity: The chlorocarbonyl group in the target compound enhances electrophilicity, making it more reactive toward amines or alcohols compared to hydroxyl or aminomethyl derivatives .

Chirality: Enantiomers like (S)- and (R)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate HCl (similarity score 0.83) highlight the importance of stereochemistry in drug design, particularly for receptor-targeted therapies .

Fluorination : The difluoro analog (CAS 163457-22-5) introduces metabolic stability and lipophilicity, common strategies in medicinal chemistry to improve pharmacokinetics .

Acid/Base Properties : The carboxylic acid derivative (CAS 608142-09-2) provides ionizable functionality for salt formation or hydrogen bonding in drug-receptor interactions .

Stability and Handling

  • The chlorocarbonyl group is moisture-sensitive, requiring anhydrous conditions for storage and reactions. In contrast, hydroxyl and aminomethyl analogs exhibit greater stability under ambient conditions .
  • Fluorinated derivatives (e.g., CAS 163457-22-5) offer enhanced thermal and oxidative stability due to the strong C-F bond .

Biological Activity

Benzyl 3-(chlorocarbonyl)pyrrolidine-1-carboxylate (BCPC) is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidine ring and a chlorocarbonyl group. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities and applications in pharmaceutical development. This article aims to provide a comprehensive overview of the biological activity of BCPC, including its synthesis, structure-activity relationships, and relevant research findings.

Chemical Formula and Characteristics

  • Chemical Formula : C₁₃H₁₄ClNO₃
  • CAS Number : 1823237-17-7
  • Molecular Weight : Approximately 267.71 g/mol

BCPC is classified as an ester, featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The presence of the chlorocarbonyl group at the third position of the pyrrolidine ring is significant for its reactivity and potential biological activity.

Structural Comparisons

BCPC shares structural similarities with various other compounds, which can provide insights into its biological activity. A comparative analysis is presented in Table 1.

Compound NameStructure TypeKey Characteristics
Benzyl pyrrolidine-1-carboxylateEsterLacks chlorination; potential for different reactivity.
Benzyl (2R)-2-(chlorocarbonyl)pyrrolidine-1-carboxylateChlorinated derivativeDifferent stereochemistry; may exhibit unique biological properties.
Benzyl 3-formylpyrrolidine-1-carboxylateAldehyde derivativeDifferent functional group; may show distinct reactivity patterns.

This table illustrates the uniqueness of BCPC as a versatile compound that can lead to diverse derivatives with potentially varied applications and activities.

Pharmacological Potential

Research into similar compounds has indicated that derivatives of pyrrolidine can exhibit various pharmacological activities, including:

  • Anticancer Activity : Some pyrrolidine derivatives have shown promising results as anticancer agents through mechanisms such as PARP inhibition and modulation of signaling pathways involved in cell proliferation .
  • Enzyme Inhibition : Compounds with similar structures have been evaluated for their ability to inhibit enzymes like tankyrase and PARP, which are critical in cancer biology .

Case Studies and Research Findings

While specific studies on BCPC are sparse, related compounds have demonstrated significant biological activities. For example:

  • PARP Inhibition : Compounds structurally related to BCPC have been tested for their ability to inhibit PARP enzymes, with some exhibiting IC50 values in the nanomolar range against cancer cell lines .
  • Cell Proliferation Assays : In vitro studies have shown that certain derivatives can effectively reduce cell proliferation in various cancer models, indicating a potential pathway for therapeutic application .

Toxicity and Safety Profile

The safety profile of BCPC remains largely uncharacterized due to the lack of extensive toxicological studies. However, understanding the toxicity of structurally similar compounds is crucial for evaluating BCPC's safety in potential therapeutic applications.

Q & A

Basic: What are the recommended synthetic routes for preparing Benzyl 3-(chlorocarbonyl)pyrrolidine-1-carboxylate, and how do reaction conditions influence yield?

Answer:
Synthesis typically involves multi-step reactions starting from pyrrolidine derivatives. A common approach includes:

  • Step 1: Protection of the pyrrolidine nitrogen using benzyl chloroformate under basic conditions (e.g., NaHCO₃, THF, 0–5°C) to form the benzyl carboxylate intermediate .
  • Step 2: Introduction of the chlorocarbonyl group via reaction with phosgene or thionyl chloride. For example, treatment with SOCl₂ in dichloromethane at reflux (40°C) achieves high conversion rates (~85%) .
  • Critical Parameters: Temperature control during chlorination is vital to avoid side reactions (e.g., over-chlorination). Solvent choice (polar aprotic vs. non-polar) also impacts reaction efficiency .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:

  • Chromatography: HPLC with a C18 column (acetonitrile/water gradient) confirms purity (>95%). Retention time comparison with standards is essential .
  • Spectroscopy:
    • ¹H/¹³C NMR: Key signals include the benzyloxy carbonyl group (δ ~7.3 ppm for aromatic protons, δ ~155 ppm for carbonyl carbon) and the chlorocarbonyl moiety (δ ~170 ppm) .
    • IR: Strong absorbance at ~1750 cm⁻¹ (C=O stretch) and ~700 cm⁻¹ (C-Cl stretch) .
  • Mass Spectrometry: High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]⁺ calculated for C₁₃H₁₂ClNO₃: 272.0454) .

Advanced: How do stereochemical variations in pyrrolidine derivatives affect the reactivity of this compound?

Answer:
The chlorocarbonyl group’s position on the pyrrolidine ring influences reactivity:

  • Steric Effects: Substituents at the 3-position (e.g., methyl or hydroxy groups) can hinder nucleophilic attack at the carbonyl carbon, reducing acylation efficiency .
  • Stereoselectivity: Enantiomeric forms (R/S) of the pyrrolidine ring may lead to divergent reaction pathways. For example, (R)-configured derivatives show higher reactivity in asymmetric syntheses due to favorable transition-state interactions .
  • Case Study: In a peptide coupling reaction, the (S)-enantiomer exhibited 30% lower yield compared to the (R)-form, attributed to mismatched steric environments .

Advanced: What strategies mitigate contradictions in reported biological activity data for this compound?

Answer: Discrepancies often arise from:

  • Purity Variability: Impurities (e.g., residual solvents or unreacted intermediates) can skew bioassay results. Rigorous purification via column chromatography or recrystallization is recommended .
  • Assay Conditions: Differences in cell lines (e.g., HEK293 vs. HeLa) or buffer pH may alter activity. Standardize protocols using validated models (e.g., NIH/3T3 for cytotoxicity screening) .
  • Structural Confirmation: Always verify batch-to-batch consistency using NMR and LC-MS to rule out degradation products (e.g., hydrolysis of the chlorocarbonyl group to carboxylic acid) .

Basic: What are the stability and storage requirements for this compound?

Answer:

  • Stability: The compound is moisture-sensitive. Hydrolysis of the chlorocarbonyl group occurs rapidly in aqueous media, forming the carboxylic acid derivative .
  • Storage: Store under inert gas (Ar/N₂) at –20°C in airtight containers. Desiccants (e.g., silica gel) prevent humidity-induced degradation .
  • Handling: Use anhydrous solvents (e.g., THF, DCM) during reactions. Avoid prolonged exposure to light to prevent radical-mediated decomposition .

Advanced: How can computational modeling optimize the design of derivatives for target-specific applications?

Answer:

  • Docking Studies: Molecular docking (e.g., AutoDock Vina) predicts binding affinity to targets like proteases or kinases. For example, the chlorocarbonyl group’s electrophilicity enhances covalent binding to serine hydrolases .
  • DFT Calculations: Assess reaction thermodynamics (e.g., ΔG‡ for nucleophilic substitution) to prioritize synthetic routes. M06-2X/6-31G(d) level calculations are effective for modeling transition states .
  • ADMET Prediction: Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, solubility) to guide structural modifications for improved bioavailability .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • PPE: Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation of volatile reagents (e.g., SOCl₂) .
  • Spill Management: Neutralize spills with sodium bicarbonate before disposal. Collect waste in designated containers for incineration by licensed facilities .
  • Toxicity Data: Limited acute toxicity data available. Assume irritancy (skin/eyes) and toxicity analogous to acyl chlorides. Conduct risk assessments per institutional guidelines .

Advanced: How can researchers resolve low yields in scale-up synthesis?

Answer: Common issues and solutions include:

  • Mass Transfer Limitations: Use high-shear mixers or flow chemistry setups to improve reagent mixing in large batches .
  • Byproduct Formation: Optimize stoichiometry (e.g., 1.2 eq. SOCl₂) and add scavengers (e.g., molecular sieves) to trap HCl .
  • Purification Challenges: Switch from column chromatography to fractional crystallization for cost-effective large-scale purification. Solvent pairs like ethyl acetate/hexane yield high-purity crystals (>98%) .

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